MDMB-BUTINACA butanoic acid metabolite is a synthetic cannabinoid metabolite derived from ADB-BUTINACA, which is known for its psychoactive effects. This compound is categorized within the broader class of synthetic cannabinoids, which are often designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The identification and analysis of this metabolite are crucial for understanding its pharmacological properties, potential health impacts, and implications in forensic science.
MDMB-BUTINACA butanoic acid metabolite is synthesized from ADB-BUTINACA, which itself is a derivative of indazole. The metabolite can be isolated from biological samples, such as urine, where it serves as a marker for ADB-BUTINACA consumption. Research has indicated that various metabolic pathways contribute to its formation, including ester hydrolysis and oxidative defluorination .
This compound falls under the category of synthetic cannabinoids, specifically classified as a metabolite due to its derivation from another synthetic cannabinoid. As an analytical reference standard, it is used in research and forensic applications to detect the presence of synthetic cannabinoids in biological matrices .
The synthesis of MDMB-BUTINACA butanoic acid metabolite typically involves several chemical reactions that transform ADB-BUTINACA into its butanoic acid form. The primary method for synthesizing this compound includes:
The synthesis can be performed using various organic solvents and reagents under controlled laboratory conditions. Specific techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor reaction progress and verify product purity .
The molecular formula for MDMB-BUTINACA butanoic acid metabolite is , with a molecular weight of approximately 331.41 g/mol. The structure features an indazole core linked to a butanoic acid moiety.
The primary reactions involving MDMB-BUTINACA butanoic acid metabolite include:
The metabolic pathways can be studied using in vitro models such as liver microsomes or cultured hepatocytes. Analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are essential for identifying and quantifying these metabolites in biological samples .
MDMB-BUTINACA butanoic acid metabolite exerts its effects primarily through interaction with cannabinoid receptors in the brain, particularly the CB1 receptor. The mechanism involves binding to these receptors, mimicking natural cannabinoids and altering neurotransmitter release.
Research indicates that synthetic cannabinoids can have varying levels of potency at cannabinoid receptors compared to natural cannabinoids. The pharmacological profile includes effects such as analgesia, euphoria, and altered perception .
MDMB-BUTINACA butanoic acid metabolite is primarily utilized in scientific research and forensic analysis. Its applications include:
The primary Phase I metabolic pathway for MDMB-BUTINACA involves carboxylesterase-mediated hydrolysis of its methyl ester group, yielding the pharmacologically relevant butanoic acid metabolite (IUPAC name: (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethyl-butanoic acid; Molecular formula: C~18~H~25~N~3~O~3~) [3] [7]. This reaction is catalyzed predominantly by human carboxylesterases (hCES), specifically the hCES1b and hCES1c isoforms expressed in hepatic tissues. Enzyme kinetic studies demonstrate that the small alcohol moiety (methyl group) and bulky acyl component of MDMB-BUTINACA favor efficient binding to hCES1's catalytic site [4]. The butanoic acid metabolite retains the indazole-3-carboxamide core structure while acquiring a carboxylic acid functionality, significantly altering its polarity and receptor binding properties. Quantitative analyses of human hepatocyte incubations reveal this metabolite accounts for >60% of total observed Phase I products after 3–5 hours, confirming its status as the dominant metabolic pathway [3] [6].
For fluorinated analogs like 4F-MDMB-BUTINACA, oxidative defluorination emerges as a secondary metabolic pathway. This process involves cytochrome P450 (CYP)-mediated cleavage of the terminal carbon-fluorine bond in the 4-fluorobutyl tail, followed by oxidation to form 4-hydroxybutyl and subsequently 4-carboxybutyl metabolites [1] [2]. The carboxylated metabolite arises via a two-step oxidation: initial CYP-catalyzed ω-hydroxylation generates an unstable alcohol intermediate, which undergoes further oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield the terminal carboxylic acid derivative [2]. While less prominent than ester hydrolysis in quantitative terms, these metabolites serve as valuable forensic markers due to their extended detection windows in urine specimens [1] [6].
Cytochrome P450 isoforms (notably CYP3A4/5 and CYP2C19) drive additional oxidative transformations:
Table 1: Major Phase I Metabolites of MDMB-BUTINACA and Analogues
| Metabolite Type | Biotransformation Mechanism | Key Enzymes Involved | Structural Feature |
|---|---|---|---|
| Butanoic acid metabolite | Ester hydrolysis | hCES1b, hCES1c | Free carboxylic acid at linker head |
| 4-Carboxybutyl derivative | Oxidative defluorination/oxidation | CYP, ADH, ALDH | Carboxylic acid on tail moiety |
| N-Dealkylated metabolite | C-N bond cleavage | CYP3A4, CYP2C19 | Free amine at linker head |
| Monohydroxylated derivatives | Aliphatic/aromatic hydroxylation | Multiple CYP isoforms | -OH group on tail or core |
Phase II conjugation of MDMB-BUTINACA metabolites is notably limited. Glucuronidation occurs primarily on hydroxyl groups generated via Phase I oxidation (e.g., hydroxylated indazole rings or aliphatic chains), catalyzed by UDP-glucuronosyltransferases (UGTs) UGT1A9 and UGT2B7 [3] [6]. However, studies using human hepatocytes indicate these conjugates represent <10% of total metabolite abundance, suggesting inefficient conjugation kinetics [6]. Sulfation of phenolic metabolites by sulfotransferases (SULTs) is even less prevalent, observed only in fungal models like Cunninghamella elegans but not substantiated in human-derived systems [1] [3]. Crucially, the butanoic acid metabolite itself undergoes negligible Phase II metabolism due to steric hindrance from its tert-butyl group, limiting accessibility to conjugating enzymes' active sites [3] [4].
Cunninghamella elegans demonstrates superior metabolic diversity:
Table 2: Metabolic Model Comparison for MDMB-BUTINACA Biotransformation
| Model | Phase I Coverage | Phase II Coverage | Metabolite Yield | Human Relevance |
|---|---|---|---|---|
| Pooled human liver microsomes | High | None | Moderate (17 metabolites) | High for Phase I |
| HepG2 cell line | Low (hydrolysis only) | None | Low (9 metabolites) | Limited |
| Cunninghamella elegans | High (+ dihydrodiols) | Glucosides, sulfates | High (23 metabolites) | Moderate (Phase II differs) |
| Primary human hepatocytes | High | Trace glucuronidation | Moderate (12 metabolites) | Highest overall |
The butanoic acid metabolite is consistently detected across all models, validating its utility as a primary urinary biomarker for MDMB-BUTINACA exposure [1] [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6